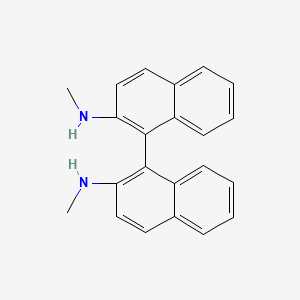

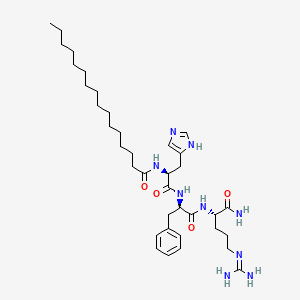

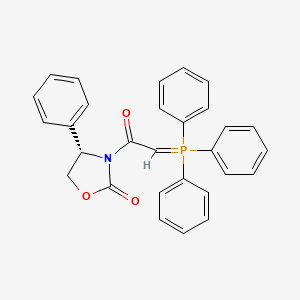

![molecular formula C9H6BF3O2S B3169329 (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid CAS No. 936901-97-2](/img/structure/B3169329.png)

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

概要

説明

“(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid” is a type of boronic acid derivative. It belongs to the class of organic compounds known as thiophenes, specifically benzothiophenes . Fluorinated thiophene derivatives are widely used in various applications such as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes, which includes “(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid”, can be achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated to yield a series of 2-substituted benzo[b]thiophenes in moderate to good yield (up to 87%) .Molecular Structure Analysis

The molecular formula of “(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid” is C8H7BO2S . The molecular weight is 178.02 .科学的研究の応用

Boronic Acids as Inhibitors

Boronic acids, including derivatives with the benzo[b]thiophene core, have been highlighted as prospective inhibitors of metallo-β-lactamases. These compounds form covalent adducts with catalytic sites in enzymes, showcasing their potential in combating antibiotic resistance. A study by Krivitskaya and Khrenova (2021) demonstrated the mechanism by which these boronic acids inhibit New Delhi metallo-β-lactamase (NDM-1), a significant contributor to antibiotic resistance, through the formation of a prereaction complex, facilitating the chemical reaction and potentially leading to the development of new antibacterial agents (Krivitskaya & Khrenova, 2021).

Catalysis and Chemical Synthesis

Boronic acids with benzo[b]thiophene cores are also significant in catalysis and chemical synthesis. For instance, they have been used in dehydrative condensation reactions between carboxylic acids and amines, as described by Wang, Lu, and Ishihara (2018), who found that ortho-substituents on these boronic acids play a crucial role in accelerating amidation, critical for peptide synthesis (Wang, Lu, & Ishihara, 2018).

Material Science

In materials science, boronic acids with a benzo[b]thiophene core have been utilized for synthesizing novel compounds. Mao, Zheng, Xia, and Wu (2016) developed a method for constructing the scaffold of benzo[b]thiophene 1,1-dioxides through a copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids, demonstrating the versatility of these compounds in creating materials with potential electronic or photonic applications (Mao, Zheng, Xia, & Wu, 2016).

Drug Delivery Systems

Furthermore, the unique properties of boronic acids, including those with benzo[b]thiophene cores, make them suitable for biomedical applications such as drug delivery systems. A study by Kim, Suzuki, and Nagasaki (2020) employed a polymeric carrier for the stable encapsulation and pH-sensitive release of boronic acid-containing drugs, demonstrating enhanced pharmacokinetics and on-target drug release capabilities. This approach could potentially improve the clinical translation of boronic acid-containing drugs, including those designed for antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).

作用機序

Target of Action

Boronic acids are generally known to interact with serine beta-lactamase, a type of enzyme .

Mode of Action

The compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including those with potential pharmaceutical applications .

Action Environment

Environmental factors can influence the action of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid. For instance, the compound is insoluble in water . Also, it should be stored in cool, dry conditions in a sealed container . It is incompatible with oxidizing agents .

特性

IUPAC Name |

[7-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3O2S/c11-9(12,13)6-3-1-2-5-4-7(10(14)15)16-8(5)6/h1-4,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJBSWXQQEIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

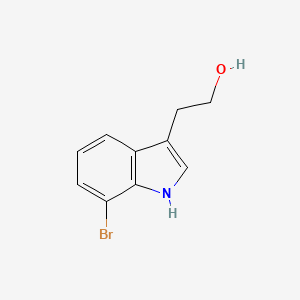

![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)

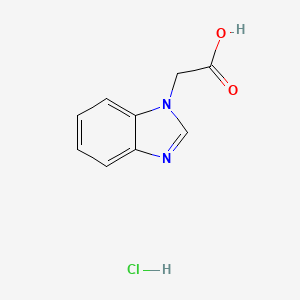

![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)

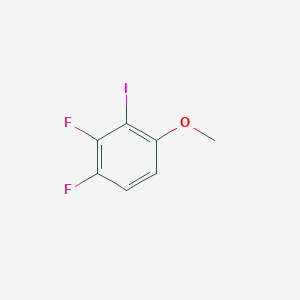

![2-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B3169337.png)

![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)